Manganese iodide tetrahydrate

説明

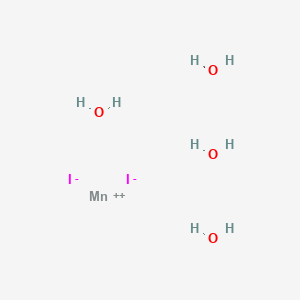

Manganese iodide tetrahydrate is a chemical compound composed of manganese and iodide with the formula MnI₂·4H₂O. It is a pink solid in its tetrahydrate form, while the anhydrous derivative is beige . This compound features octahedral manganese centers and is distinct from other manganese halides due to its trans configuration .

準備方法

Manganese iodide tetrahydrate can be synthesized by treating manganese(II) carbonate with hydriodic acid. The reaction proceeds as follows :

MnCO3+2HI→MnI2+H2O+CO2

The anhydrous form can be produced by dehydration in a vacuum . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency.

化学反応の分析

Dehydration Reactions

The tetrahydrate loses water molecules under controlled conditions:

-

Vacuum Dehydration : Heating MnI₂·4H₂O in a vacuum at 100–120°C removes water, yielding anhydrous MnI₂ .

-

Structural Change : Dehydration shifts the crystal system from monoclinic (tetrahydrate) to trigonal (anhydrous form), resembling cadmium iodide’s layered structure .

Thermal Decomposition

At elevated temperatures (>300°C), MnI₂·4H₂O decomposes:

Secondary oxidation may produce manganese(IV) oxide (MnO₂) or Mn₃O₄, depending on atmospheric oxygen .

| Decomposition Product | Conditions | Byproducts |

|---|---|---|

| Manganese(II) oxide (MnO) | Inert atmosphere | HI, H₂O |

| Manganese(IV) oxide (MnO₂) | Oxidizing environment | I₂, H₂O |

Redox Reactivity

The Mn²⁺ center in MnI₂·4H₂O participates in redox reactions:

-

Oxidation : Strong oxidizers like bromine (Br₂) oxidize iodide to iodine (I₂) while converting Mn²⁺ to Mn⁴⁺:

This reaction is pH-dependent and proceeds faster in acidic media .

Coordination Chemistry

The tetrahydrate undergoes ligand exchange in aqueous solutions:

-

Halide Substitution : Iodide ligands can be replaced by Cl⁻ or Br⁻ in concentrated halide solutions, forming mixed-halide complexes .

-

Solvent Effects : In polar aprotic solvents (e.g., DMSO), water ligands are displaced, altering the coordination sphere .

Environmental and Biological Interactions

科学的研究の応用

Industrial Applications

-

Organic Synthesis

- Manganese iodide tetrahydrate is utilized as a reagent in organic synthesis. It serves as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of cyclic compounds. Its ability to facilitate the formation of carbon-iodine bonds makes it valuable in creating iodinated organic compounds .

- Material Science

- Dyes and Pigments

- Pharmaceuticals

Case Study 1: Organic Synthesis

A study published in ChemInform highlights the use of this compound in synthesizing complex organic molecules. The researchers demonstrated that this compound could effectively catalyze reactions leading to high yields of desired products, showcasing its utility in synthetic organic chemistry .

Case Study 2: Material Science

Research conducted by American Elements illustrates the application of this compound in creating manganese oxide nanostructures for energy applications. The study found that these nanostructures exhibited enhanced electrochemical properties when used as cathode materials in lithium-ion batteries, significantly improving charge-discharge cycles .

作用機序

The mechanism by which manganese iodide tetrahydrate exerts its effects involves the interaction of manganese ions with various molecular targets. Manganese ions can participate in redox reactions, influencing cellular processes and enzyme activities . The pathways involved include oxidative stress response and metal ion homeostasis.

類似化合物との比較

Manganese iodide tetrahydrate can be compared with other manganese halides such as manganese(II) chloride and manganese(II) bromide. Unlike manganese(II) chloride and manganese(II) bromide, which are cis-configured, this compound is trans-configured . This unique configuration affects its chemical properties and reactivity.

Similar Compounds

- Manganese(II) chloride (MnCl₂)

- Manganese(II) bromide (MnBr₂)

- Manganese(II) fluoride (MnF₂)

- Iron(II) iodide (FeI₂)

- Cobalt(II) iodide (CoI₂)

This compound stands out due to its distinct configuration and specific applications in various fields.

生物活性

Manganese iodide tetrahydrate (MnI₂·4H₂O) is a manganese compound that has garnered attention for its biological activity, particularly its roles in enzymatic functions and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has a molar mass of 308.746 g/mol and consists of manganese ions coordinated with iodide and water molecules. Its structural characteristics have been studied using various crystallographic techniques, revealing insights into its ionic interactions and stability in solution .

Biological Roles of Manganese

Manganese is an essential trace element that acts as a cofactor for numerous enzymes involved in critical biological processes. These include:

- Oxidoreductases : Enzymes that facilitate oxidation-reduction reactions.

- Transferases : Enzymes that transfer functional groups between molecules.

- Hydrolases : Enzymes that catalyze hydrolysis reactions.

Specific enzymes that require manganese include superoxide dismutase (MnSOD), arginase, and pyruvate carboxylase . Manganese contributes to antioxidant defense mechanisms, metabolic regulation, and neuronal function.

Enzymatic Activation

Manganese ions can activate various metalloenzymes by binding to substrates or proteins, inducing conformational changes necessary for catalytic activity . For instance, MnSOD plays a crucial role in mitigating oxidative stress by converting superoxide radicals into less harmful molecules.

Neurotoxicity and Oxidative Stress

While manganese is essential for health, excessive exposure can lead to neurotoxic effects. Studies have shown that high levels of manganese can inhibit acetylcholinesterase (AChE) activity, leading to increased oxidative stress and neuroinflammation . This relationship underscores the importance of maintaining appropriate manganese levels for neurological health.

Bactericidal Activity

Research has demonstrated that acidic solutions containing manganese and iodide ions exhibit significant bactericidal activity against Staphylococcus aureus, a common skin pathogen. This suggests potential clinical applications for treating skin conditions exacerbated by bacterial infections . The study indicated that even low concentrations of these ions could effectively reduce bacterial populations when combined in acidic environments.

Neurotoxic Effects

A study examining the effects of manganese exposure in rats found that multiple doses led to increased oxidative stress markers and altered protein expressions associated with neuroinflammation. Notably, after eight doses, there was a decrease in protective proteins like Mn-SOD, indicating a potential threshold for neurotoxic effects . This highlights the dual nature of manganese as both beneficial in trace amounts and harmful at elevated levels.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Enzyme Activation | Cofactor for metalloenzymes | Essential for MnSOD, arginase, pyruvate carboxylase |

| Antioxidant Defense | Reduces oxidative stress | Involved in superoxide dismutation |

| Bactericidal Properties | Synergistic effect with iodide in acidic pH | Effective against Staphylococcus aureus |

| Neurotoxicity | Inhibition of AChE leads to oxidative stress | Increased biomarkers after multiple doses |

特性

IUPAC Name |

manganese(2+);diiodide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZJNPHDXBLNHA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Mn+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8I2MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158726 | |

| Record name | Manganese iodide tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-37-2 | |

| Record name | Manganese iodide tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese iodide tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANESE IODIDE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H13JJE2JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。